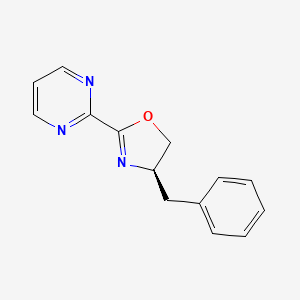

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl group at the 4-position and a pyrimidinyl substituent at the 2-position of the oxazoline ring. This compound belongs to a class of ligands widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions due to its ability to induce enantioselectivity . The (R)-configuration at the 4-position is critical for its stereochemical influence in catalytic systems.

Key structural features include:

- Chiral center: The (R)-configuration at the 4-position.

- Substituents: A benzyl group (providing steric bulk) and a pyrimidinyl moiety (imparting π-acceptor properties).

- Molecular formula: Likely C₁₄H₁₃N₃O (based on the non-chiral analog in ).

Properties

IUPAC Name |

(4R)-4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKWODUMDTGIR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted oxirane with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The benzyl and pyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In the field of organic synthesis, (R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various reactions, including:

- Cyclization Reactions : It can be used to form other heterocycles.

- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.

Case Study: Synthesis of Novel Heterocycles

A recent study demonstrated the use of this compound in synthesizing novel heterocycles with potential pharmacological activity. The synthesis involved cyclization with various electrophiles, yielding compounds with enhanced biological properties.

Biology and Medicine

The compound has shown promise in biological applications, particularly in medicinal chemistry. Its ability to interact with specific biological targets makes it a candidate for drug development.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against cancer cell lines. Studies have reported:

- Mechanism of Action : The compound acts as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and migration.

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| (R)-4-Benzyl... | EGFR/VEGFR | 22 - 33 |

Antifungal Properties

Additionally, derivatives of this compound have been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values were found to be between 0.03 to 2 μg/mL, indicating significant antifungal potential.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials due to its stability and reactivity.

Use in Advanced Materials

The compound is being explored for use in developing advanced materials such as polymers and coatings. Its structural properties lend themselves to enhancing material performance.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding sites, thereby inhibiting their activity. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

The compound is compared to structurally related oxazoline derivatives, focusing on substituents, stereochemistry, and applications.

Substituent Variations

Key Observations :

- Steric Effects : Benzyl and tert-butyl groups enhance steric hindrance, improving enantioselectivity in catalysis compared to smaller substituents like isopropyl .

- Fluorine Substitution : The 5-fluoropyridinyl variant () may alter electron density and binding affinity in catalytic systems.

Stereochemical Influence

- (R) vs. (S) Configuration : The (R)-configuration in benzyl-substituted oxazolines is often preferred for specific enantioselective outcomes. For example, (S)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole () would induce opposite stereochemistry compared to its (R)-counterpart.

- Amino Alcohol Precursors: The (R)-benzyl group is synthesized from L-(+)-phenylalaninol, while (R)-phenyl analogs derive from (R)-(-)-2-phenylglycinol .

Catalytic Performance

- Asymmetric Catalysis : this compound and its analogs are effective in enantioselective C–C bond-forming reactions, such as Heck couplings and hydroarylations .

- Ligand-Metal Complexes: Pyrimidinyl oxazolines form stable complexes with metals like gold and palladium, enhancing catalytic turnover and selectivity .

Comparative Efficacy

- Enantiomeric Excess (ee) : (R)-benzyl derivatives achieve >99% ee in some catalytic reactions, outperforming isopropyl or phenyl-substituted analogs .

- Thermal Stability : Benzyl-substituted oxazolines exhibit higher thermal stability than tert-butyl variants, as inferred from storage conditions in vs. 7.

Biological Activity

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of benzyl-substituted precursors with pyrimidine derivatives under specific reaction conditions. Common methods include:

- Cyclization Reaction : The reaction of a benzyl-substituted oxirane with a pyrimidine derivative in the presence of a catalyst such as dichloromethane or toluene.

- Optimization for Industrial Production : Large-scale synthesis often utilizes continuous flow reactors to maximize yield and purity while minimizing costs and environmental impact.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results. For example, certain derivatives have demonstrated effective Minimum Inhibitory Concentration (MIC) values against Candida albicans and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | S. aureus |

| Derivative A | 0.03 | C. albicans |

| Derivative B | 0.25 | C. neoformans |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 19.51 ± 2.35 |

| HT29 (Colorectal) | 19.99 ± 3.21 |

These findings indicate that this compound or its derivatives could be valuable in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.

- Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways that regulate cellular functions such as growth and apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study on its antifungal activity revealed that specific derivatives showed MIC values significantly lower than standard antifungal treatments.

- Case Study 2 : Research on its anticancer effects indicated that the compound effectively inhibited cell growth in vitro, suggesting further exploration in vivo could yield significant therapeutic benefits.

Q & A

Q. Optimization Table :

| Parameter | Example Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol | High solubility | |

| Catalyst | Glacial acetic acid | Accelerates condensation | |

| Reaction Time | 4 hours (reflux) | Maximizes conversion | |

| Workup | Vacuum filtration | Removes unreacted solids |

For advanced optimization, multi-step protocols (e.g., palladium-catalyzed coupling in ) may improve regioselectivity .

Basic: Which analytical techniques confirm the structural and enantiomeric purity of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1658 cm⁻¹, C-O at ~1072 cm⁻¹) .

- Optical Rotation : Measures enantiomeric excess (e.g., [α]²⁰D = −56.30° for related dihydrooxazoles) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (99:1 Hexanes:iPrOH, 0.5 mL/min) .

- NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., benzyl proton shifts at δ 3.5–4.5 ppm) .

Critical Note : Cross-validate using multiple techniques to address discrepancies (e.g., conflicting melting points or spectral data) .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Enantiomeric control requires chiral catalysts or auxiliaries:

- Chiral Ligands : Use (S)- or (R)-phosphine ligands (e.g., ) to induce asymmetry during cyclization .

- Metal Catalysts : Palladium diacetate with p-benzoquinone in 1,4-dioxane at 45°C (72% yield, 86% ee in ) .

- Chiral Solvents/Additives : Tetraethylammonium tosylate enhances electrochemical enantioselectivity .

Optimization Strategy : Screen chiral catalysts (e.g., BINAP derivatives) and monitor ee via chiral HPLC .

Advanced: How to resolve contradictions in reported biological activity or spectroscopic data?

Methodological Answer:

Discrepancies often arise from:

Q. Resolution Steps :

Reproduce experiments using standardized protocols.

Compare NMR/IR data with computational predictions (DFT).

Validate biological assays with positive/negative controls .

Advanced: How does computational modeling enhance understanding of reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts transition states for stereochemical outcomes (e.g., dihydrooxazole ring puckering) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., ’s 3D visualization of dendritic cell activation) .

- Docking Studies : Identify binding sites in catalytic systems (e.g., palladium complexes in ) .

Application Example : MD simulations reveal how the benzyl group stabilizes π-π interactions in enzyme active sites .

Basic: What are the key applications of this compound in asymmetric catalysis?

Methodological Answer:

The compound serves as:

- Chiral Ligand Precursor : Modifies metal catalysts (e.g., ’s phosphine ligands for cross-coupling) .

- Organocatalyst : Facilitates enantioselective aldol reactions via hydrogen bonding .

Case Study : In , it enables nickel-catalyzed C–B bond formation (92% yield, 84% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.